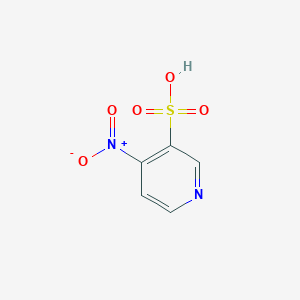

4-nitropyridine-3-sulfonic Acid

Description

Significance of Substituted Pyridine (B92270) Derivatives in Chemical Sciences

Substituted pyridines, which are pyridine molecules with one or more hydrogen atoms replaced by other atoms or functional groups, form a cornerstone of modern chemistry. wisdomlib.org Their versatility makes them integral to a wide array of chemical processes and research areas. These compounds are frequently employed as catalysts due to their strong basicity, low volatility, and relatively low toxicity. wisdomlib.org The introduction of various substituents onto the pyridine ring allows for the fine-tuning of their electronic and steric properties, leading to a broad spectrum of reactivity and applications.

Pyridine derivatives are not only crucial in industrial and synthetic chemistry but also hold immense significance in the life sciences. They are recognized for a wide range of biological and pharmacological activities, including anti-inflammatory, anticonvulsant, antimicrobial, analgesic, and antitumor properties. wisdomlib.orgresearchgate.net This diverse functionality has made them a privileged scaffold in medicinal chemistry, with numerous pyridine-based compounds being investigated as potential therapeutic agents. wisdomlib.orgnih.gov The ability to modify the pyridine nucleus provides a powerful tool for developing new molecules with tailored biological effects. researchgate.net

Contextualizing 4-Nitropyridine-3-sulfonic Acid within the Broader Field of Heterocyclic Chemistry Research

Heterocyclic chemistry, the branch of chemistry dealing with cyclic compounds containing atoms of at least two different elements in their rings, is a vast and dynamic field. Pyridine and its derivatives are fundamental components of this area of study. e-bookshelf.de this compound, with its distinct arrangement of a nitro group and a sulfonic acid group on the pyridine ring, represents a specialized yet important molecule within this domain.

The presence of both a strong electron-withdrawing nitro group and a sulfonic acid group significantly influences the electronic properties and reactivity of the pyridine ring. This dual substitution makes this compound an interesting subject for mechanistic studies and a potentially valuable building block in organic synthesis. Research in this area often focuses on understanding how these functional groups interact and direct the reactivity of the molecule, paving the way for the synthesis of more complex and functionally diverse heterocyclic systems.

Comparative Research Perspectives: this compound versus Related Analogues

To fully appreciate the unique characteristics of this compound, it is essential to compare it with its structural analogues. Such comparisons provide valuable insights into how the relative positions of the nitro and sulfonic acid groups, as well as the presence of other substituents, affect the molecule's properties and reactivity.

The isomers of nitropyridine sulfonic acid, such as 5-nitropyridine-2-sulfonic acid and 3-nitropyridine-2-sulfonic acid, serve as primary points of comparison. The different substitution patterns on the pyridine ring lead to distinct electronic distributions and steric environments, which in turn dictate their chemical behavior. For instance, in 5-nitropyridine-2-sulfonic acid, the sulfonic acid group is activated by both the ring nitrogen and the para-positioned nitro group, potentially leading to enhanced reactivity in nucleophilic substitution reactions. rsc.org This specific arrangement has been explored as a pathway to synthesize 2,5-disubstituted pyridines. rsc.orgamanote.com

The table below outlines key structural details of this compound and some of its important analogues.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight | IUPAC Name | InChIKey |

| This compound | 33263-46-6 | C5H4N2O5S | 204.16 | This compound | YRKGGPRZGXMSDE-UHFFFAOYSA-N |

| 3-Nitropyridine-2-sulfonic Acid | 54247-50-6 | C5H4N2O5S | 204.16 | 3-Nitropyridine-2-sulfonic acid | WZBDCLMTYAGWKV-UHFFFAOYSA-N |

| 5-Nitropyridine-2-sulfonic Acid | Not Available | C5H4N2O5S | 204.16 | 5-Nitropyridine-2-sulfonic acid | Not Available |

| Pyridine-3-sulfonic Acid | Not Available | C5H5NO3S | 159.16 | Pyridine-3-sulfonic acid | Not Available |

Note: Some data for analogues may not be readily available in public sources.

Comparative reactivity studies are crucial for understanding the synthetic utility of these compounds. Research on 5-nitropyridine-2-sulfonic acid has shown that it can undergo nucleophilic substitution of the sulfonate group under relatively mild conditions, a reactivity attributed to the activating effect of the nitro group and the ring nitrogen. rsc.org For example, it reacts with alcohols at room temperature when in its salt form, a stark contrast to the elevated temperatures required for the acid form. rsc.org This reactivity profile makes it a more attractive starting material for certain transformations compared to analogues like 2-chloro-5-nitropyridine, which is less reactive under similar conditions. rsc.org

The reaction of 3-nitropyridine (B142982) with sulfite (B76179) ions has been shown to produce 5-(N-sulfohydroxyamino)pyridine-2-sulfonic acid, which can then be converted to 5-hydroxyaminopyridine-2-sulfonic acid. rsc.org This highlights a different reaction pathway and outcome compared to the direct substitution observed with other isomers. The synthesis of pyridine-3-sulfonic acid can be achieved through the oxidation of 3-chloropyridine (B48278) to its N-oxide, followed by sulfonation and subsequent reduction. google.com

These examples underscore the profound impact that the substitution pattern has on the reactivity of nitropyridine sulfonic acids. While direct comparative studies involving this compound are less documented in readily available literature, the principles derived from its isomers suggest that the positions of the nitro and sulfonic acid groups are key determinants of its chemical behavior. Further research into the reactivity of this compound is warranted to fully elucidate its synthetic potential and expand its applications in heterocyclic chemistry.

Structure

3D Structure

Properties

IUPAC Name |

4-nitropyridine-3-sulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4N2O5S/c8-7(9)4-1-2-6-3-5(4)13(10,11)12/h1-3H,(H,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRKGGPRZGXMSDE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC(=C1[N+](=O)[O-])S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4N2O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20376577 | |

| Record name | 4-nitropyridine-3-sulfonic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20376577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33263-46-6 | |

| Record name | 4-nitropyridine-3-sulfonic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20376577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Mechanistic Investigations of 4 Nitropyridine 3 Sulfonic Acid

Synthetic Pathways to 4-Nitropyridine-3-sulfonic Acid

The synthesis of this compound is intrinsically linked to the nitration of the pyridine (B92270) nucleus, a process that is notoriously challenging due to the electron-deficient nature of the pyridine ring. researchgate.net The strong deactivation of the ring is a result of the nitrogen atom's protonation under typical nitrating conditions, which involves strong acids. researchgate.net This leads to the formation of the pyridinium (B92312) cation, rendering the ring highly resistant to electrophilic attack. researchgate.net Consequently, direct nitration of pyridine often results in very low yields and is of limited synthetic utility. researchgate.net

Nitration Strategies for Pyridine Ring Systems

To overcome the inherent difficulties in nitrating the pyridine ring, various strategies have been developed. These methods aim to activate the ring towards electrophilic substitution or to employ alternative reaction pathways that bypass the need for harsh acidic conditions.

A significant breakthrough in pyridine nitration involves the use of dinitrogen pentoxide (N₂O₅). researchgate.netresearchgate.net This method has proven to be effective for the nitration of pyridine and its derivatives, offering a viable route to nitropyridines. researchgate.netrsc.orgpsu.edu

The reaction of pyridine with dinitrogen pentoxide in an organic solvent or liquid sulfur dioxide leads to the formation of an N-nitropyridinium nitrate (B79036) intermediate. researchgate.netrsc.orgpsu.edu This intermediate is a key species in the subsequent formation of the nitrated pyridine product. Studies have confirmed the structure of this intermediate as N-nitropyridinium nitrate, distinguishing it from an earlier proposed pyridine–SO₂–N₂O₅ complex. psu.edursc.org The N-nitropyridinium ion is then subjected to further reaction conditions to induce the migration of the nitro group to the pyridine ring. researchgate.netresearchgate.net

Upon treatment of the N-nitropyridinium intermediate with aqueous solutions of sulfur dioxide or sodium bisulfite (NaHSO₃), transient dihydropyridine (B1217469) species are formed. researchgate.netrsc.orgpsu.edu These have been identified as N-nitro-1,4-dihydropyridine-4-sulfonic acid and N-nitro-1,2-dihydropyridine-2-sulfonic acid. rsc.orgpsu.eduntnu.no It has been noted that these may also exist as sulfite (B76179) esters. researchgate.netrsc.orgpsu.edu These intermediates are crucial for the eventual formation of the 3-nitropyridine (B142982) product. rsc.orgpsu.edu

The migration of the nitro group from the nitrogen atom to the carbon framework of the pyridine ring is a critical step in this nitration methodology. The reaction is not a typical electrophilic aromatic substitution. researchgate.netresearchgate.net Instead, two primary mechanisms have been proposed to explain this transformation: a migration within a solvent cage or a sigmatropic shift. rsc.orgpsu.edu

The available evidence suggests that the reaction is intramolecular or occurs within a solvent cage. rsc.orgpsu.edu One proposed mechanism involves the migration of the nitro group as a nitronium ion within a solvent cage. rsc.org However, extensive studies, including those on a series of dimethylpyridines, lend stronger support to a sigmatropic shift mechanism. rsc.orgpsu.edu Specifically, a researchgate.netrsc.org sigmatropic shift of the nitro group from the nitrogen atom (position 1) to the 3-position of the pyridine ring is considered the operative pathway. researchgate.netresearchgate.netntnu.norsc.org This pericyclic reaction involves a concerted reorganization of electrons through a cyclic transition state. wikipedia.orglibretexts.orglibretexts.orgyoutube.com

The reaction of the 1,2-dihydropyridine intermediate, formed from the attack of a nucleophile at the 2-position of the N-nitropyridinium ion, proceeds with a regioselective migration of the NO₂ group from the 1- to the 3-position. rsc.org This observation is in accordance with a researchgate.netrsc.org sigmatropic shift and does not support a mechanism involving the formation of an ion pair. rsc.org

Table 1: Kinetic Data for the Reaction of Dihydropyridine Intermediates

| Intermediate | Reaction | Activation Enthalpy (ΔH‡) | Activation Entropy (ΔS‡) | Rate Constant (k_obs) | Reference |

|---|---|---|---|---|---|

| N-nitro-1,4-dihydropyridine-4-sulfonic acid | First-order reaction to 3-nitropyridine | 32(1) kcal mol⁻¹ | 31(4) cal K⁻¹ mol⁻¹ | - | rsc.orgpsu.edu |

| N-nitro-1,2-dihydropyridine-2-sulfonic acid derived intermediate | First-order pH-dependent reaction to 3-nitropyridine | - | - | 1.9(4) × 10⁻⁴ s⁻¹ + 3.5(2) × 10⁻²[H⁺] M⁻¹ s⁻¹ | rsc.org |

| 1,2-dihydropyridine from pyridine | Reaction to β-nitropyridine | 18(1) kcal mol⁻¹ | –5(4) cal mol⁻¹ K⁻¹ | - | rsc.org |

An alternative and often more facile route to introducing a nitro group onto the pyridine ring is through the use of pyridine N-oxides. The N-oxide functionality activates the pyridine ring, particularly at the 4-position, towards electrophilic substitution. scripps.edu The nitration of pyridine N-oxide with a mixture of fuming nitric acid and concentrated sulfuric acid readily yields 4-nitropyridine-N-oxide. oc-praktikum.deresearchgate.net

This 4-nitropyridine-N-oxide can then serve as a precursor for further derivatization to obtain compounds like this compound, although the direct conversion is not explicitly detailed in the provided search results. However, the synthesis of other substituted pyridines from nitropyridine-N-oxides is a well-established strategy. prepchem.comgoogle.com The formation of 5-nitropyridine-2-sulfonic acid from 3-nitropyridine in a two-step reaction has been reported, suggesting that similar transformations could be applied to 4-nitropyridine (B72724) derivatives. researchgate.netresearchgate.net

Computational studies on the nitration of pyridine-N-oxide indicate that while kinetic control might favor the ortho-nitro compound, explicit solvation of the oxygen atom of the N-oxide leads to the experimentally observed para-nitro product. rsc.org

Achieving high regioselectivity and optimizing yields are crucial aspects of synthetic methodologies. In the context of pyridine nitration, several factors can be manipulated to achieve these goals.

For the dinitrogen pentoxide-mediated nitration, the reaction conditions, including the solvent and the nature of the subsequent nucleophilic treatment, are critical. ntnu.no A modified procedure involving the reaction of the pyridine compound with dinitrogen pentoxide in dichloromethane (B109758) or nitromethane, followed by treatment with a solution of bisulfite in a methanol/water mixture, has been developed to optimize the synthesis of 3-nitropyridines. ntnu.no This method has been shown to give good yields for 4-substituted pyridines and moderate yields for 3-substituted pyridines. researchgate.netresearchgate.net

The use of pyridine N-oxides inherently directs nitration to the 4-position, thus providing excellent regioselectivity. scripps.eduresearchgate.net Further functionalization can then be carried out on the resulting 4-nitropyridine-N-oxide.

For direct C-H functionalization, the electronic properties of substituents on the pyridine ring play a significant role in determining the regioselectivity of reactions like arylation, which can be seen as analogous in terms of regiochemical control. nih.gov For instance, 3-substituted pyridines tend to undergo C4-functionalization. nih.gov While not directly about nitration, these principles of regioselectivity due to electronic effects are broadly applicable.

Dinitrogen Pentoxide (N₂O₅) Mediated Nitration of Pyridine Precursors

Sulfonation Strategies for Pyridine Ring Systems

The introduction of a sulfonic acid group onto a pyridine ring is a significant transformation in heterocyclic chemistry. The inherent electronic properties of the pyridine ring present unique challenges and opportunities for regioselective sulfonation.

The sulfonation of pyridine is a classic example of an electrophilic aromatic substitution reaction. vaia.comvaia.com The pyridine ring is an electron-deficient system, which makes it less reactive towards electrophiles compared to benzene. vaia.com The reaction typically requires harsh conditions, such as high temperatures, to proceed. pearson.com

The mechanism involves the following key steps:

Protonation of Pyridine: In the presence of strong acids like fuming sulfuric acid (H₂SO₄), the basic nitrogen atom of the pyridine ring is protonated. This protonation further deactivates the ring towards electrophilic attack by placing a positive charge on the nitrogen, making the ring even more electron-deficient. vaia.comvaia.com

Attack by the Electrophile: The electrophile in this reaction is sulfur trioxide (SO₃), which is present in fuming sulfuric acid. pearson.com The electrophile attacks the carbon atoms of the pyridine ring.

Formation of a Carbocation Intermediate: The attack of the electrophile leads to the formation of a resonance-stabilized carbocation intermediate, also known as a sigma complex. vaia.comaskfilo.com

Deprotonation and Rearomatization: A base, such as the hydrogen sulfate (B86663) ion (HSO₄⁻), abstracts a proton from the carbon atom that was attacked by the electrophile. This step restores the aromaticity of the pyridine ring, leading to the formation of the sulfonic acid derivative. vaia.comaskfilo.com

Electrophilic attack on the pyridine ring is most likely to occur at the 3-position. vaia.comvaia.comaskfilo.com This is because the carbocation intermediates formed from attack at the 2- and 4-positions are significantly less stable, as one of the resonance structures would place the positive charge directly on the already positively charged (or highly electronegative) nitrogen atom. vaia.comyoutube.com The intermediate from attack at the 3-position avoids this unfavorable arrangement, making it the more stable pathway. vaia.comaskfilo.com

While direct sulfonation of pyridine preferentially yields the 3-sulfonic acid, achieving substitution at other positions, such as the 4-position, requires specific strategies to control the regioselectivity. vaia.comiust.ac.ir The direct C-H functionalization of unfunctionalized pyridines is a significant challenge in heterocyclic chemistry. chemrxiv.orgchemistryviews.org

Recent research has focused on methods to achieve C4-selective sulfonylation. One approach involves the activation of the pyridine ring with triflic anhydride (B1165640) (Tf₂O), followed by the addition of a sulfinic acid salt. chemrxiv.orgchemistryviews.org The choice of base in this reaction has been found to be crucial in directing the regioselectivity. For instance, using N-methylpiperidine as a base in a chloroform (B151607) solvent has been shown to afford high C4/C2 selectivity. chemrxiv.orgchemistryviews.org This method provides a modular and streamlined access to C4-sulfonylated pyridines without the need for pre-functionalized starting materials with protecting groups. chemistryviews.org

Another strategy to influence regioselectivity is the use of a catalyst. For example, the addition of mercuric sulfate allows the sulfonation of pyridine to proceed under somewhat lower temperatures, although the precise role of the catalyst is not fully established. iust.ac.ir It is postulated that it may proceed via an initial C-mercuration step. iust.ac.ir Furthermore, iodine has been demonstrated to induce fast and regioselective sulfonylation of pyridine N-oxides under metal-free conditions. nih.gov

The following table summarizes the effect of different bases on the regioselectivity of the C-H sulfonylation of pyridine with sodium para-toluenesulfinate, as reported in a study by Friedrich and Manolikakes.

| Entry | Base | Solvent | Yield (%) | Regioisomeric Ratio (C4:C2) |

|---|---|---|---|---|

| 1 | DABCO | CH₂Cl₂ | - | 70:30 |

| 2 | DABCO | CHCl₃ | - | Improved regioselectivity |

| 3 | N-methylpiperidine | CH₂Cl₂ | 73 | 83:17 |

| 4 | N-methylpiperidine | CHCl₃ | - | Highly regioselective |

| 5 | N-methylpyrrolidine | CH₂Cl₂ | - | Significantly decreased regioselectivity |

| 6 | N-methylpyrrolidine | CHCl₃ | - | Significantly decreased regioselectivity |

The optimization of reaction conditions is critical for achieving high yields and desired regioselectivity in the sulfonation of pyridine derivatives. Key parameters that are often manipulated include temperature, reagent concentrations, and the choice of solvent.

Temperature: The sulfonation of pyridine is generally carried out at high temperatures, often around 230-320 °C, to overcome the low reactivity of the pyridine ring. pearson.comiust.ac.ir The use of a catalyst like mercuric sulfate can allow for somewhat lower reaction temperatures. iust.ac.ir

Reagent Concentration: The concentration of the sulfonating agent, typically fuming sulfuric acid or oleum, is a crucial factor. In some optimized procedures, the amount of reagents is carefully controlled to maximize the conversion of the starting material. For example, in related C-H functionalization reactions of pyridine N-oxides, reducing the equivalents of certain reagents was found to be optimal for achieving almost full conversion. researchgate.net

Solvent Effects: The choice of solvent can significantly influence the outcome of the reaction, particularly the regioselectivity. As demonstrated in the C4-selective sulfonylation of pyridine, changing the solvent from dichloromethane (CH₂Cl₂) to chloroform (CHCl₃) resulted in a notable improvement in regioselectivity. chemrxiv.org The combination of a specific base and solvent, such as N-methylpiperidine in chloroform, can lead to a highly regioselective functionalization. chemrxiv.orgchemistryviews.org

Development of Multi-Step Synthetic Sequences Leading to this compound

The synthesis of a polysubstituted pyridine derivative like this compound typically requires a multi-step synthetic sequence. libretexts.orgutdallas.edu The order of introduction of the nitro and sulfonic acid groups is critical and depends on the directing effects of these substituents.

A plausible, though not explicitly documented, synthetic route to this compound could involve the following steps, based on established reactions of pyridine derivatives:

Route 1: Sulfonation of 4-Nitropyridine

Synthesis of 4-Nitropyridine-N-oxide: This can be achieved by the nitration of pyridine-N-oxide using a mixture of nitric acid and sulfuric acid. researchgate.netorgsyn.org

Synthesis of 4-Nitropyridine: The 4-nitropyridine-N-oxide can then be deoxygenated using a reducing agent like phosphorus trichloride (B1173362) (PCl₃) to yield 4-nitropyridine. researchgate.netchemicalbook.com

Sulfonation of 4-Nitropyridine: The final step would be the sulfonation of 4-nitropyridine. The nitro group is a strong deactivating group and a meta-director. Therefore, sulfonation of 4-nitropyridine would be expected to introduce the sulfonic acid group at the 3-position, yielding the desired this compound. This step would likely require harsh reaction conditions due to the presence of the deactivating nitro group.

Route 2: Nitration of Pyridine-3-sulfonic Acid

Synthesis of Pyridine-3-sulfonic Acid: This can be achieved by the direct sulfonation of pyridine with fuming sulfuric acid, often in the presence of a mercuric sulfate catalyst to improve the yield. iust.ac.ir

Nitration of Pyridine-3-sulfonic Acid: The subsequent nitration of pyridine-3-sulfonic acid would be the final step. The sulfonic acid group is also a deactivating, meta-directing group. Therefore, nitration would be expected to occur at the 5-position relative to the sulfonic acid group (which is also the 3-position relative to the nitrogen), leading to 5-nitropyridine-3-sulfonic acid, not the desired 4-nitro isomer.

Based on the directing effects of the substituents, Route 1 appears to be the more plausible synthetic pathway to obtain this compound.

Chemical Reactivity and Transformation Pathways of this compound

The chemical reactivity of this compound is dictated by the interplay of the electron-withdrawing nitro and sulfonic acid groups on the pyridine ring. These groups activate the ring towards certain types of reactions, particularly nucleophilic substitutions.

Pyridines bearing leaving groups at the 2- and 4-positions are known to undergo nucleophilic substitution reactions. quimicaorganica.org The reaction proceeds through an addition-elimination mechanism, where the negative charge of the intermediate can be delocalized onto the electronegative nitrogen atom, thus stabilizing it. quimicaorganica.org

In the case of this compound, the sulfonic acid group is at the 3-position. Nucleophilic substitution at the 3-position is generally much slower because the negative charge of the Meisenheimer-type intermediate cannot be delocalized onto the nitrogen atom. quimicaorganica.org However, the presence of a strong electron-withdrawing group, such as the nitro group at the 4-position, can significantly influence the reactivity of the entire ring.

While the sulfonic acid group is not as common a leaving group as halogens in nucleophilic aromatic substitution, it can be displaced under certain conditions, especially when the ring is highly activated. In related systems, such as nitropyridines, vicarious nucleophilic substitution has been observed where a carbanion attacks the ring, followed by the elimination of a sulfinic acid moiety. nih.gov This suggests that under appropriate conditions with a strong nucleophile, the sulfonic acid group in this compound could potentially be displaced. For instance, the reaction of 3-nitropyridine with sulfite ions has been shown to lead to the formation of 5-hydroxyaminopyridine-2-sulfonic acid, demonstrating the complex reactivity of nitropyridines with sulfur-based nucleophiles. rsc.org

Further research would be necessary to fully elucidate the specific conditions under which the sulfonic acid group in this compound can undergo nucleophilic substitution and to determine the range of nucleophiles that can effectively displace it.

1 Nucleophilic Aromatic Substitution

The presence of a strongly electron-withdrawing nitro group significantly activates the pyridine ring of this compound towards nucleophilic attack. This enhanced reactivity facilitates a variety of nucleophilic aromatic substitution (SNAr) reactions.

1 Reactions with Oxygen-Centered Nucleophiles

Detailed studies on the reactions of this compound with oxygen-centered nucleophiles, such as water (hydrolysis) or alkoxides, are not extensively documented in the readily available scientific literature. However, the general principles of nucleophilic aromatic substitution on nitropyridines suggest that such reactions are feasible. The electron-withdrawing nature of both the nitro and sulfonic acid groups would render the pyridine ring highly susceptible to attack by strong oxygen nucleophiles.

2 Reactions with Nitrogen-Centered Nucleophiles (e.g., Amines, Ammonia)

The reactions of nitropyridines with nitrogen-centered nucleophiles like amines and ammonia (B1221849) are well-established. ntnu.no In the case of this compound, the pyridine ring is activated for nucleophilic attack. Research on related compounds, such as 3-bromo-4-nitropyridine, has shown that reactions with amines can lead to the substitution of the group at the 4-position. clockss.org It has been observed that in some reactions of nitropyridines with amines, unexpected product formation can occur due to nitro-group migration. clockss.org

The vicarious nucleophilic substitution (VNS) method has been successfully employed for the amination of 3-nitropyridines, yielding products with high regioselectivity. researchgate.net This method could potentially be applied to this compound, although specific studies are not available.

| Reagent | Product Type | Reaction Type |

| Amines | Amino-substituted pyridines | Nucleophilic Aromatic Substitution |

| Ammonia | Amino-substituted pyridines | Nucleophilic Aromatic Substitution |

| Hydroxylamine (B1172632) | Aminated nitropyridines | Vicarious Nucleophilic Substitution |

| 4-Amino-1,2,4-triazole | Aminated nitropyridines | Vicarious Nucleophilic Substitution |

Table 1: Examples of Reactions with Nitrogen-Centered Nucleophiles

3 Reactions with Halogen Nucleophiles

The direct substitution of a group on the pyridine ring of this compound with a halogen nucleophile (halide ion) is a complex process. Generally, nucleophilic aromatic substitution of a hydrogen atom by a halide is not a favored reaction pathway. However, in highly activated systems, such reactions can sometimes be achieved under specific conditions. Computational studies on nucleophilic aromatic halogen identity-substitution reactions have shown that these reactions can proceed through a Meisenheimer-like transition state. nih.gov

2 Redox Chemistry of the Nitro Functionality

The nitro group of this compound is a key functional group that can undergo various redox transformations, leading to the formation of important derivatives.

1 Mechanistic Studies of Reduction Reactions to Amino Derivatives

The reduction of the nitro group to an amino group is a fundamental transformation in the chemistry of nitroaromatic compounds. For nitropyridines, this reduction can be achieved using various reducing agents. A common method for the synthesis of 4-aminopyridine (B3432731) involves the reduction of 4-nitropyridine N-oxide with iron in the presence of mineral acids like acetic acid. researchgate.net This method has been shown to be effective for producing aminopyridines. researchgate.net

Electrochemical reduction offers another pathway for the conversion of nitropyridines to aminopyridines. google.com This method has been applied to 3-nitropyridines and can be carried out in an acidic solution, potentially with the use of a metal cathode like copper, graphite, or platinum. google.com

| Starting Material | Reducing Agent/Method | Product |

| 4-Nitropyridine N-oxide | Iron / Acetic Acid | 4-Aminopyridine |

| 3-Nitropyridine | Electrochemical Reduction | 3-Aminopyridine (B143674) |

Table 2: Reduction of Nitropyridines to Aminopyridines

2 Mechanistic Studies of Oxidation Reactions to Nitroso Derivatives

The oxidation of a nitro group to a nitroso group is not a standard transformation under typical laboratory conditions. More commonly, nitroso compounds are formed through the controlled oxidation of amino groups or the reduction of nitro compounds. However, the reverse reaction, the oxidation of a nitro compound to a nitroso derivative, is not a conventional synthetic route.

3 Influence of Nitro and Sulfonic Acid Groups on the Overall Reactivity Profile

The reactivity of the pyridine ring in this compound is profoundly influenced by the electronic effects of the attached nitro and sulfonic acid groups.

Both the nitro group (-NO₂) and the sulfonic acid group (-SO₃H) are strong electron-withdrawing groups. masterorganicchemistry.com They exert a powerful deactivating effect on the pyridine ring towards electrophilic aromatic substitution. This is because they decrease the electron density of the aromatic system, making it less susceptible to attack by electrophiles. masterorganicchemistry.com

Conversely, these electron-withdrawing groups significantly activate the pyridine ring for nucleophilic aromatic substitution (SNAr). masterorganicchemistry.commdpi.com By pulling electron density away from the ring, they create electron-deficient carbon atoms that are more susceptible to attack by nucleophiles. The positions ortho and para to the nitro group are particularly activated. mdpi.com In this compound, the C2 and C6 positions are ortho to the nitro group, and the C5 position is meta. The presence of the sulfonic acid group at the 3-position further enhances the electrophilicity of the ring.

The combined effect of these two powerful electron-withdrawing groups makes this compound a highly electron-deficient and reactive substrate for nucleophilic attack.

Investigations into Intramolecular Rearrangements and Their Mechanisms

Detailed investigations into the intramolecular rearrangements of this compound and their underlying mechanisms are not extensively documented in publicly available scientific literature. While research on related nitropyridine derivatives has sometimes revealed instances of molecular rearrangement under specific conditions, such as the presence of a strong base or upon thermal or photochemical stimulation, specific studies focusing on the intramolecular rearrangement pathways of this compound are not readily found.

The inherent stability of the pyridine ring, coupled with the electronic effects of the nitro and sulfonic acid groups, governs the reactivity of the molecule. However, without specific experimental or computational studies on this compound, any discussion of potential rearrangement mechanisms would be speculative and fall outside the scope of documented research findings.

Consequently, there is no available data to populate tables concerning reaction conditions, product distributions, or mechanistic pathways for the intramolecular rearrangement of this specific compound. Further research is required to elucidate whether this compound undergoes such transformations and to what extent.

Advanced Spectroscopic Characterization and Theoretical Investigations of 4 Nitropyridine 3 Sulfonic Acid

Comprehensive Spectroscopic Characterization Methodologies

Spectroscopic techniques are indispensable for the unambiguous determination of the molecular structure of 4-nitropyridine-3-sulfonic acid, providing insights into atomic arrangement, connectivity, and the electronic environment of functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation

NMR spectroscopy serves as a primary tool for mapping the carbon-hydrogen framework of organic molecules. The chemical shifts in both proton (¹H) and carbon-13 (¹³C) NMR spectra are highly sensitive to the electronic environment of each nucleus, allowing for precise positional assignments.

While direct NMR data for this compound is not extensively published, its spectral properties can be reliably predicted by analyzing the spectra of simpler, related compounds: pyridine-3-sulfonic acid and 4-nitropyridine (B72724). The powerful electron-withdrawing nature of both the nitro (-NO₂) and sulfonic acid (-SO₃H) groups is expected to significantly deshield the remaining protons and carbons on the pyridine (B92270) ring, shifting their resonances to higher frequencies (downfield).

In the ¹H NMR spectrum of this compound, three aromatic proton signals are expected. The proton at the 2-position (H-2), being ortho to the sulfonic acid group, and the proton at the 6-position (H-6), ortho to the ring nitrogen, would appear at very low fields. The proton at the 5-position (H-5), situated between the two electron-withdrawing groups, is also expected to be strongly deshielded.

For the ¹³C NMR spectrum, the carbons directly attached to the substituents, C-3 (sulfonic acid) and C-4 (nitro group), would be the most deshielded. The remaining ring carbons (C-2, C-5, C-6) would also exhibit downfield shifts compared to unsubstituted pyridine.

Predicted ¹H and ¹³C NMR Chemical Shifts for this compound This table is a prediction based on substituent effects, as direct experimental data is not available in the cited sources.

Interactive Data Table| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Influencing Factors |

| H-2 | Highly Downfield (>9.0) | - | Ortho to -SO₃H group and ring Nitrogen |

| C-2 | Downfield | Highly Downfield | Adjacent to -SO₃H group and ring Nitrogen |

| C-3 | - | Very Highly Downfield | Attached to -SO₃H group |

| C-4 | - | Very Highly Downfield | Attached to -NO₂ group |

| H-5 | Downfield | - | Ortho to -NO₂ group |

| C-5 | Downfield | Downfield | Adjacent to -NO₂ group |

| H-6 | Highly Downfield (>9.0) | - | Ortho to ring Nitrogen |

| C-6 | Downfield | Highly Downfield | Adjacent to ring Nitrogen |

To definitively assign the predicted NMR signals and confirm the structure, two-dimensional (2D) NMR experiments are essential. These techniques reveal correlations between nuclei, providing a complete picture of molecular connectivity.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would be used to establish proton-proton coupling networks. For this compound, a cross-peak would be expected between the signals for H-5 and H-6, confirming their adjacent positions on the pyridine ring.

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence): These experiments correlate protons to their directly attached carbons. An HSQC or HMQC spectrum would show cross-peaks connecting the ¹H signals of H-2, H-5, and H-6 to the ¹³C signals of C-2, C-5, and C-6, respectively, allowing for the unambiguous assignment of the protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This is a powerful technique for identifying long-range (2-3 bond) couplings between protons and carbons. For this compound, HMBC would be critical for assigning the quaternary (non-protonated) carbons. For instance, the H-2 proton would show correlations to C-3 and C-4, while the H-5 proton would correlate to C-3 and C-4. These correlations would unequivocally confirm the substitution pattern of the ring.

The structure of this compound is likely to exist in equilibrium between a neutral form and a zwitterionic tautomer, where the acidic proton from the sulfonic acid group transfers to the basic nitrogen atom of the pyridine ring. This phenomenon is common in molecules containing both acidic and basic centers.

The position of this tautomeric equilibrium is highly dependent on the solvent environment. In polar, protic solvents such as D₂O, the zwitterionic form is stabilized through hydrogen bonding and dipole-dipole interactions. In less polar aprotic solvents, the neutral form may be more favored.

NMR spectroscopy is an excellent method for studying this behavior. The protonation of the ring nitrogen to form the pyridinium (B92312) ion in the zwitterionic state would cause a significant downfield shift in the signals of all ring protons, particularly those in the ortho positions (H-2 and H-6), due to the increased positive charge on the ring. Comparing the NMR spectra recorded in different deuterated solvents (e.g., DMSO-d₆ vs. D₂O) would provide clear evidence of this solvent-dependent equilibrium.

Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) and Raman Spectrometry

Vibrational spectroscopy, including both FTIR and Raman techniques, provides detailed information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

The vibrational spectrum of this compound is expected to show characteristic bands for the sulfonic acid group, the nitro group, and the substituted pyridine ring. Based on studies of pyridine-3-sulfonic acid and nitro-aromatic compounds, a detailed assignment can be predicted. asianpubs.orgresearchgate.netasianpubs.org

The sulfonic acid group (-SO₃H) would be identified by:

Strong asymmetric and symmetric stretching vibrations of the S=O bonds, typically found in the 1350-1310 cm⁻¹ and 1180-1140 cm⁻¹ regions, respectively.

An S-O stretching vibration, expected around 1035 cm⁻¹. asianpubs.org

SO₂ deformation modes (scissoring, wagging) in the 650-550 cm⁻¹ range. researchgate.net

The nitro group (-NO₂) is characterized by:

A strong asymmetric stretching vibration, typically near 1530-1500 cm⁻¹.

A strong symmetric stretching vibration, usually around 1350-1330 cm⁻¹.

The pyridine ring vibrations include:

C-H stretching modes above 3000 cm⁻¹.

Ring stretching vibrations (C=C and C=N) in the 1630-1400 cm⁻¹ region. asianpubs.orgresearchgate.net

Predicted Vibrational Band Assignments for this compound This table is a prediction based on data from analogous compounds. asianpubs.orgresearchgate.netrsc.org

Interactive Data Table| Wavenumber (cm⁻¹) Range | Assignment | Functional Group |

| >3000 | ν(C-H) | Pyridine Ring |

| ~2900 | ν(O-H) broad | Sulfonic Acid |

| 1630 - 1400 | ν(C=C), ν(C=N) | Pyridine Ring Stretching |

| 1530 - 1500 | ν_as(NO₂) | Nitro Group |

| 1350 - 1310 | ν_as(SO₂) | Sulfonic Acid |

| 1350 - 1330 | ν_s(NO₂) | Nitro Group |

| 1180 - 1140 | ν_s(SO₂) | Sulfonic Acid |

| ~1035 | ν(S-O) | Sulfonic Acid |

| 760 - 740 | ν(C-S) | C-S Bond |

| 650 - 550 | δ(SO₂) | Sulfonic Acid |

Correlating Observed Vibrational Modes with Calculated Molecular Structure and Dynamics

For a molecule of this nature, the vibrational modes can be categorized into those associated with the pyridine ring, the nitro group (NO₂), and the sulfonic acid group (SO₃H).

Nitro Group Vibrations: The nitro group typically exhibits symmetric and asymmetric stretching vibrations. The symmetric stretch (νs(NO₂)) is expected around 1354 cm⁻¹, while the asymmetric stretch (νas(NO₂)) appears at a higher frequency, approximately 1533 cm⁻¹. scirp.org Other vibrations associated with the nitro group include scissoring (δ(NO₂)), rocking (γ(NO₂)), wagging (w(NO₂)), and torsion (t(C-N)). scirp.org

Pyridine Ring Vibrations: The pyridine ring will have a series of characteristic C-C and C-N stretching vibrations, as well as in-plane and out-of-plane bending modes. For instance, C-C stretching vibrations are typically observed in the 1400-1600 cm⁻¹ region. scirp.org

Sulfonic Acid Group Vibrations: The sulfonic acid group will contribute its own set of characteristic vibrations, including S=O stretching, S-O stretching, and O-H stretching and bending modes.

By performing a normal coordinate analysis using DFT, a full set of internal valence coordinates can be defined to describe the molecule's fundamental vibrations. scirp.org The calculated vibrational frequencies, after appropriate scaling, can then be compared with experimental FTIR and FT-Raman spectra to provide a detailed assignment of the observed bands and to validate the computed molecular geometry.

Table 1: Predicted Vibrational Modes for the Nitro Group in a Substituted Pyridine Ring

| Vibrational Mode | Description | Predicted Wavenumber (cm⁻¹) |

| νas(NO₂) | Asymmetric stretching | ~1533 |

| νs(NO₂) | Symmetric stretching | ~1354 |

| δ(NO₂) | Scissoring (in-plane bending) | Data not available |

| γ(NO₂) | Rocking (in-plane bending) | Data not available |

| w(NO₂) | Wagging (out-of-plane bending) | Data not available |

| t(C-N) | Torsion | Data not available |

Data based on analogous compound 4-methyl-3-nitrobenzoic acid. scirp.org

Electronic Spectroscopy: UV-Visible Absorption Spectroscopy

UV-Visible absorption spectroscopy is a powerful technique to probe the electronic transitions within a molecule. uzh.chrsc.org The absorption of UV or visible light promotes electrons from a lower energy ground state to a higher energy excited state. rsc.org

The electronic spectrum of this compound is expected to be characterized by several types of electronic transitions due to the presence of the pyridine ring, the nitro group, and the sulfonic acid group. These transitions include:

π → π* Transitions: These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. uzh.ch They are typically observed in molecules with unsaturated groups (chromophores) like the pyridine ring and the nitro group. uzh.chtanta.edu.eg These transitions are usually strong, resulting in high molar absorptivity (ε) values. uzh.ch

n → π* Transitions: These transitions involve the promotion of an electron from a non-bonding orbital (n), such as those on the oxygen atoms of the nitro and sulfonic acid groups and the nitrogen atom of the pyridine ring, to a π* antibonding orbital. uzh.ch These transitions are generally weaker than π → π* transitions and occur at longer wavelengths. uzh.ch

The specific wavelengths (λmax) of these absorption bands are influenced by the molecular structure and the solvent environment. For instance, studies on similar compounds like 4-nitropyridine N-oxide show absorption in the long-wavelength ultraviolet region (330-355 nm). researchgate.net

Table 2: General Types of Electronic Transitions

| Transition | Description | Typical Chromophores | Relative Intensity |

| π → π | Promotion of an electron from a π bonding to a π antibonding orbital. uzh.ch | Alkenes, alkynes, aromatics, nitro groups. uzh.chtanta.edu.eg | Strong. uzh.ch |

| n → π | Promotion of an electron from a non-bonding to a π antibonding orbital. uzh.ch | Carbonyls, nitro compounds, azines. uzh.ch | Weak. uzh.ch |

| n → σ | Promotion of an electron from a non-bonding to a σ antibonding orbital. uzh.ch | Saturated compounds with lone pairs (e.g., water, amines). uzh.ch | Weak to medium |

| σ → σ | Promotion of an electron from a σ bonding to a σ antibonding orbital. | All molecules. | Strong (typically in far UV) |

The presence of a strong electron-donating group (the pyridine ring, although modulated by the sulfonic acid group) and a strong electron-withdrawing group (the nitro group) in this compound suggests the possibility of intramolecular charge transfer (ICT) phenomena. nih.govrsc.org

ICT is a fundamental photophysical process where, upon photoexcitation, electron density is transferred from the donor part of the molecule to the acceptor part. nih.govresearchgate.net This often leads to a significant increase in the dipole moment of the excited state compared to the ground state.

In molecules with strong ICT character, such as various nitroaromatic compounds, the absorption and emission spectra are often highly sensitive to the polarity of the solvent (solvatochromism). rsc.orgnih.gov In polar solvents, the charge-separated excited state is stabilized, leading to a red shift (bathochromic shift) in the emission spectrum. tanta.edu.eg

The introduction of multiple acceptor groups, like a nitro group, can create and control ICT processes by modifying the charge distribution across the molecule. rsc.org Theoretical calculations, such as Time-Dependent Density Functional Theory (TD-DFT), can be employed to model the ICT process and predict the geometries and electronic properties of the ground and excited states. rsc.orgnih.gov These calculations can help elucidate the structural changes, such as twisting of the nitro group relative to the pyridine ring, that may accompany the ICT process. nih.gov

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pathway Analysis

Mass spectrometry is an essential analytical technique for determining the molecular weight of a compound and elucidating its structure through the analysis of its fragmentation patterns.

For this compound, mass spectrometry would confirm its molecular weight by identifying the molecular ion peak (M⁺) or a related ion such as the protonated molecule ([M+H]⁺) or deprotonated molecule ([M-H]⁻), depending on the ionization technique used.

The fragmentation of nitroaromatic compounds in a mass spectrometer often follows characteristic pathways. A common fragmentation for nitro compounds is the loss of NO₂ (46 Da) or NO (30 Da). youtube.com The fragmentation of the sulfonic acid group would likely involve the loss of SO₃ (80 Da) or HSO₃ (81 Da). nih.gov

Detailed fragmentation analysis, potentially using tandem mass spectrometry (MS/MS or MSⁿ), can provide valuable structural information. nih.govnih.gov By isolating and further fragmenting specific ions, the connectivity of the different functional groups can be inferred. For example, observing the loss of both a nitro group fragment and a sulfonic acid group fragment from the molecular ion would confirm their presence on the same parent molecule.

Table 3: Potential Mass Spectrometric Fragments of this compound

| Fragment Ion/Neutral Loss | Description | Mass (Da) |

| NO₂⁻ | Nitro group anion | 46 |

| NO₂ | Neutral loss of nitrogen dioxide | 46 |

| NO | Neutral loss of nitric oxide | 30 |

| SO₃⁻ | Sulfite (B76179) radical anion | 80 |

| SO₃ | Neutral loss of sulfur trioxide | 80 |

| HSO₃⁻ | Bisulfite anion | 81 |

| HSO₄⁻ | Bisulfate anion (if H is available) | 97 |

These are predicted fragments based on the fragmentation of similar functional groups. youtube.comnih.govnih.gov

X-ray Diffraction (XRD) for Solid-State Structural Determination

X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.

If a suitable single crystal of this compound can be grown, single-crystal X-ray diffraction analysis can provide a wealth of structural information. mdpi.com This technique allows for the precise determination of:

Bond lengths and angles: The exact distances between atoms and the angles between chemical bonds can be measured with high accuracy.

Crystal packing: The arrangement of molecules within the crystal lattice, including intermolecular interactions such as hydrogen bonding, π-π stacking, and other non-covalent interactions, can be elucidated. mdpi.com

This detailed structural information is invaluable for understanding the physical and chemical properties of the compound and for validating the results of theoretical calculations. The solid-state structure revealed by X-ray diffraction provides a static picture that complements the dynamic information obtained from spectroscopic methods. mdpi.com

Elucidation of Intermolecular Interactions and Crystal Packing Arrangements (e.g., Hydrogen Bonding, Pi-Stacking)

The supramolecular architecture of this compound in the solid state is dictated by a variety of non-covalent interactions, which are crucial for understanding its crystal packing. The primary forces at play are strong hydrogen bonds and potential π-π stacking interactions. nih.gov

Hydrogen Bonding: The molecule possesses potent hydrogen bond donors and acceptors. The sulfonic acid group (-SO₃H) is a strong proton donor, while the oxygen atoms of both the sulfonate and the nitro group, along with the nitrogen atom of the pyridine ring, act as hydrogen bond acceptors. It is anticipated that strong N-H···O or O-H···O hydrogen bonds would be a dominant feature in the crystal lattice. nih.govrsc.org In similar structures, such as sulfonamide crystals, strong intermolecular hydrogen bonds are a main driving force for the crystal packing. nih.gov For instance, in the salt of 2-amino-3-methylpyridine (B33374) with 4-nitrobenzoic acid, intermolecular N-H···O interactions form distinct ring motifs that define the crystal structure. nih.gov Similarly, the interaction between the acidic proton of the sulfonic acid group and the nitrogen atom of a neighboring pyridine ring or the oxygen of a nitro group can lead to the formation of extensive hydrogen-bonded networks, such as infinite chains or sheets. mdpi.com

Theoretical and Computational Chemistry Approaches

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Properties

Density Functional Theory (DFT) is a powerful computational method used to investigate the structural and electronic properties of molecules. nih.govelectrochemsci.org By employing functionals like B3LYP or wB97X-D with appropriate basis sets (e.g., 6-311++G(d,p)), it is possible to obtain reliable predictions of molecular geometry, frontier molecular orbitals, and charge distribution for this compound. mdpi.comresearchgate.net

Geometry optimization calculations are performed to determine the most stable three-dimensional structure of the molecule, corresponding to a minimum on the potential energy surface. researchgate.net For this compound, the pyridine ring is expected to be largely planar. The sulfonic acid (-SO₃H) and nitro (-NO₂) groups are attached to this ring.

Table 1: Predicted Geometrical Parameters for this compound (Illustrative) Note: These are hypothetical values based on typical DFT calculations for similar aromatic nitro-sulfonic compounds. Actual values would require specific computation.

| Parameter | Predicted Value |

|---|---|

| C-N (nitro) Bond Length | ~1.48 Å |

| N-O (nitro) Bond Length | ~1.22 Å |

| C-S (sulfonic) Bond Length | ~1.77 Å |

| S-O (sulfonic) Bond Length | ~1.45 Å |

| C-S-O-H Dihedral Angle | Varies with conformation |

Frontier Molecular Orbital (FMO) theory is essential for understanding a molecule's chemical reactivity and electronic properties. wikipedia.orgyoutube.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy difference between them, the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. schrodinger.com

The distribution of these orbitals is key:

HOMO: As the primary electron donor, its location indicates the sites susceptible to electrophilic attack. libretexts.org

LUMO: As the primary electron acceptor, its location indicates the sites susceptible to nucleophilic attack. libretexts.org

Table 2: Predicted Frontier Molecular Orbital Energies (Illustrative) Note: These values are illustrative, based on DFT calculations of related nitroaromatic compounds. researchgate.netscispace.com

| Orbital | Energy (eV) |

|---|---|

| HOMO | ~ -7.5 eV |

| LUMO | ~ -3.5 eV |

DFT calculations can provide a detailed picture of the electron density distribution within the molecule through methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis. mdpi.comelectrochemsci.org This allows for the assignment of partial charges to each atom, revealing the molecule's polarity.

In this compound, a significant negative charge is expected to be localized on the oxygen atoms of the highly electronegative nitro and sulfonic acid groups. The nitrogen atom of the pyridine ring will likely bear a partial negative charge, though its basicity is reduced by the electron-withdrawing substituents. dtic.mil The sulfur atom and the nitrogen atom of the nitro group will be electropositive. This charge separation results in a significant molecular dipole moment, the magnitude and direction of which can be precisely calculated. A theoretical charge-density analysis can further reveal the nature of intramolecular interactions. nih.gov

Table 3: Predicted Atomic Charges from Mulliken Analysis (Illustrative) Note: These are hypothetical charge values based on general principles for similar functional groups.

| Atom | Partial Charge (e) |

|---|---|

| O (Nitro) | ~ -0.45 |

| N (Nitro) | ~ +0.60 |

| O (Sulfonic) | ~ -0.65 |

| S (Sulfonic) | ~ +1.20 |

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction and Electrophilic/Nucleophilic Sites

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the surface of a molecule. dtic.mil It is an invaluable tool for predicting reactivity by identifying regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). nih.gov

The MEP map is color-coded:

Red: Regions of most negative electrostatic potential, indicating electron-rich areas. These are the preferred sites for electrophilic attack. electrochemsci.orgresearchgate.net

Blue: Regions of most positive electrostatic potential, indicating electron-poor areas. These are the preferred sites for nucleophilic attack. electrochemsci.orgresearchgate.net

Green/Yellow: Regions of intermediate potential.

For this compound, the MEP map is expected to show intense red regions around the oxygen atoms of the nitro and sulfonic acid groups, highlighting them as the primary centers for interaction with electrophiles or for hydrogen bonding. electrochemsci.orgnih.gov A highly positive (blue) region would be expected around the acidic hydrogen of the sulfonic acid group and potentially over the faces of the pyridine ring, indicating susceptibility to nucleophilic attack. dtic.mil The MEP analysis thus complements FMO theory by providing a clear, visual guide to the molecule's reactive behavior.

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Electron Delocalization

Natural Bond Orbital (NBO) analysis is a powerful computational method used to study the interactions between orbitals within a molecule. It provides a detailed picture of electron delocalization, charge transfer, and the strength of intramolecular interactions, such as hydrogen bonds. nih.govscirp.org The analysis transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of core orbitals, lone pairs, and bonding and anti-bonding orbitals. researchgate.net

The key aspect of NBO analysis is the examination of interactions between filled "donor" NBOs (Lewis bases) and empty "acceptor" NBOs (Lewis acids). The energetic significance of these interactions is evaluated using second-order perturbation theory. scirp.org A large stabilization energy, E(2), associated with the delocalization of electrons from a donor NBO(i) to an acceptor NBO(j) indicates a strong intramolecular interaction. scirp.org

For this compound, NBO analysis would be crucial for understanding the electronic interplay between the strongly electron-withdrawing nitro (NO₂) and sulfonic acid (SO₃H) groups and the π-system of the pyridine ring. The analysis would quantify the hyperconjugative and charge transfer interactions that govern the molecule's geometry, stability, and reactivity.

Key interactions expected to be identified in an NBO analysis of this compound include:

Intramolecular Hydrogen Bonding: A significant interaction would be expected between a lone pair on an oxygen atom of the nitro group and the anti-bonding orbital of the O-H bond in the sulfonic acid group (LP(O) → σ(O-H)), or between the pyridine nitrogen lone pair and the sulfonic acid O-H group (LP(N) → σ(O-H)). This would provide evidence for the presence and stability of an intramolecular hydrogen bond.

Electron Delocalization: The analysis would reveal the extent of electron delocalization from the pyridine ring's π-orbitals to the π* anti-bonding orbitals of the nitro group. This charge transfer is a defining characteristic of nitro-aromatic compounds.

A hypothetical NBO analysis could yield data similar to that presented in the table below, quantifying the most significant intramolecular interactions.

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |

| LP(1) O (in NO₂) | σ* (S-O) | 5.8 | Hyperconjugation |

| LP(1) N (in Py) | σ* (C-S) | 4.2 | Hyperconjugation |

| π (C-C in Py) | π* (N-O in NO₂) | 25.1 | π-Conjugation/Resonance |

| π (C-N in Py) | π* (N-O in NO₂) | 18.5 | π-Conjugation/Resonance |

| LP(2) O (in SO₃H) | σ* (O-H) | 12.3 | Intramolecular H-Bond |

This table is illustrative and contains hypothetical data based on typical NBO analyses of similar compounds.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties and Simulated UV-Vis Spectra

Time-Dependent Density Functional Theory (TD-DFT) is a widely used quantum chemical method for calculating the properties of electronically excited states. rsc.orgrsc.org It offers a favorable balance between computational cost and accuracy, making it a popular tool for simulating UV-Vis absorption spectra in molecules. researchgate.netsissa.it The method calculates the vertical excitation energies, which correspond to the energy difference between the ground state and an excited state at the ground state's geometry, and the oscillator strengths, which determine the intensity of the corresponding absorption bands. chemrxiv.org

For this compound, TD-DFT calculations would predict the electronic transitions responsible for its absorption of UV and visible light. The presence of the pyridine ring, the nitro group, and the sulfonic acid group gives rise to several possible types of electronic transitions:

π → π* transitions: These typically high-intensity absorptions involve the excitation of an electron from a π bonding orbital (primarily associated with the pyridine ring) to a π* anti-bonding orbital.

n → π* transitions: These lower-intensity transitions involve the excitation of an electron from a non-bonding orbital (n), such as a lone pair on the oxygen atoms of the nitro or sulfonic groups, or the nitrogen of the pyridine ring, to a π* anti-bonding orbital.

By simulating the UV-Vis spectrum, TD-DFT can help assign the observed experimental absorption bands to specific electronic transitions. researchgate.net The calculations can also be performed in the presence of a solvent model to account for solvatochromic shifts (changes in absorption wavelength due to the solvent).

A hypothetical TD-DFT calculation for this compound might produce the results shown in the table below.

| State | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Contribution(s) |

| S1 | 3.10 | 400 | 0.005 | HOMO-1 → LUMO (n → π) |

| S2 | 3.87 | 320 | 0.012 | HOMO → LUMO (n → π) |

| S3 | 4.77 | 260 | 0.450 | HOMO-2 → LUMO (π → π) |

| S4 | 5.16 | 240 | 0.310 | HOMO → LUMO+1 (π → π) |

This table is illustrative and contains hypothetical data. HOMO refers to the Highest Occupied Molecular Orbital, and LUMO refers to the Lowest Unoccupied Molecular Orbital.

Computational Prediction and Optimization of Non-Linear Optical (NLO) Properties (e.g., Hyperpolarizability)

Non-linear optical (NLO) materials are substances that exhibit a nonlinear response to an applied electric field, a property crucial for applications in optoelectronics and photonics. Computational quantum chemistry provides a powerful means to predict and understand the NLO properties of molecules. nih.gov Key NLO properties include the first hyperpolarizability (β) and the second hyperpolarizability (γ), which are measures of the second- and third-order response of a molecule to an electric field, respectively. researchgate.net

Molecules with significant NLO properties often feature an electron donor-π-bridge-electron acceptor (D-π-A) motif. In this compound, the pyridine ring acts as a π-system, while the nitro and sulfonic acid groups are strong electron acceptors. This architecture suggests that the molecule could exhibit a notable NLO response due to intramolecular charge transfer (ICT).

Computational methods, typically based on Density Functional Theory (DFT), can be used to calculate the static and dynamic hyperpolarizabilities. researchgate.net These calculations can predict the magnitude of the NLO response and guide the design of new molecules with enhanced properties. The calculations involve determining the change in the molecule's dipole moment and polarizability in the presence of an electric field.

A computational study on this compound would involve optimizing its geometry and then calculating the components of the β and γ tensors. The results would indicate its potential for applications such as second-harmonic generation (SHG).

| Property | Component | Calculated Value (a.u.) |

| Dipole Moment (μ) | Total | 5.2 D |

| Polarizability (α) | α_total | 95.4 |

| First Hyperpolarizability (β) | β_total | 1.2 x 10⁻²⁹ esu |

| Second Hyperpolarizability (γ) | γ_total | 3.5 x 10⁻³⁵ esu |

This table is illustrative and contains hypothetical data based on calculations for similar nitro-aromatic compounds.

Molecular Dynamics Simulations for Understanding Dynamic Behavior and Conformational Flexibility

Molecular dynamics (MD) simulations are a computational technique used to study the time-dependent behavior of molecules and materials. dovepress.com By solving Newton's equations of motion for a system of atoms, MD simulations can reveal information about conformational flexibility, structural stability, and intermolecular interactions over time. researcher.lifenih.gov

For this compound, MD simulations can provide insights into its dynamic behavior in various environments (e.g., in a vacuum, in solution). The primary sources of conformational flexibility in this molecule are the rotations around the C-S bond (connecting the sulfonic acid group to the ring) and the C-N bond (connecting the nitro group to the ring). These rotations can lead to different conformers with varying energies and dipole moments.

| Simulation Parameter | Description | Hypothetical Result |

| Simulation Time | Total duration of the simulation | 100 ns |

| RMSD (backbone) | Root-Mean-Square Deviation from the initial structure | 1.5 ± 0.3 Å |

| Radius of Gyration (Rg) | Measure of the molecule's compactness | 4.8 ± 0.2 Å |

| C-C-S-O Dihedral Angle | Torsional angle of the sulfonic acid group | Bimodal distribution at -60° and +60° |

| C-C-N-O Dihedral Angle | Torsional angle of the nitro group | Stable near 0° (planar) |

This table is illustrative and contains hypothetical data representing a typical MD simulation output.

Quantum Chemical Calculations for Investigating Proton Transfer Mechanisms

Proton transfer is a fundamental chemical reaction that can occur both within a single molecule (intramolecular) and between molecules (intermolecular). Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are essential for investigating the mechanisms of proton transfer by locating transition states and calculating the associated energy barriers. researchgate.netresearchgate.net

In this compound, several proton transfer pathways are conceivable.

Intramolecular Proton Transfer: The acidic proton from the sulfonic acid group (-SO₃H) could potentially transfer to one of the oxygen atoms of the neighboring nitro group (-NO₂) or to the nitrogen atom of the pyridine ring. This would result in the formation of a zwitterionic tautomer.

Intermolecular Proton Transfer: In the solid state or in solution, a proton could be transferred from the sulfonic acid group of one molecule to the pyridine nitrogen or nitro group of an adjacent molecule, often facilitated by a solvent molecule like water. This process is critical in acid-base chemistry. mdpi.com

Computational studies can model these pathways by mapping the potential energy surface along a defined reaction coordinate (e.g., the O-H bond distance). chemrxiv.org By identifying the transition state structure for each pathway, the activation energy (energy barrier) can be calculated. Comparing these barriers reveals the most favorable proton transfer mechanism. For instance, calculations on similar systems have shown that the formation of molecular aggregates can significantly favor the proton transfer process. researchgate.net

| Proton Transfer Pathway | Reactant | Product | Calculated Activation Energy (kcal/mol) |

| Intramolecular (to NO₂) | R-SO₃H | R-SO₃⁻...H⁺-NO₂ | 25.5 |

| Intramolecular (to Py-N) | R-SO₃H | R-SO₃⁻...H⁺-N-Py | 18.2 |

| Intermolecular (Dimer) | (R-SO₃H)₂ | (R-SO₃⁻)(R-SO₃H₂⁺) | 12.8 |

This table is illustrative and contains hypothetical data. 'R' represents the 4-nitropyridinyl group.

Applications and Future Research Trajectories for 4 Nitropyridine 3 Sulfonic Acid

Applications in Advanced Organic Synthesis and Materials Science

The strategic placement of a nitro group, a strong electron-withdrawing substituent, and a sulfonic acid group on the pyridine (B92270) ring endows 4-nitropyridine-3-sulfonic acid with distinct reactivity and properties. These characteristics make it a valuable asset in the synthesis of complex molecules and the development of novel materials.

Role as a Versatile Precursor and Building Block for Diverse Pyridine Derivatives

The inherent chemical functionalities of this compound position it as a versatile precursor for a wide array of substituted pyridine derivatives. The electron-deficient nature of the pyridine ring, accentuated by the nitro group, facilitates nucleophilic aromatic substitution reactions. ntnu.nounb.ca This allows for the introduction of various nucleophiles at positions ortho and para to the nitro group, leading to a diverse range of functionalized pyridines.

Furthermore, both the nitro and sulfonic acid groups can undergo a variety of chemical transformations. The nitro group can be readily reduced to an amino group, which can then participate in a plethora of subsequent reactions, including diazotization, acylation, and alkylation. This opens a pathway to a vast library of aminopyridine derivatives. The sulfonic acid group, on the other hand, can be converted into sulfonyl chlorides, sulfonamides, and sulfonate esters, further expanding the synthetic utility of the parent molecule.

The general reactivity of nitropyridines suggests that this compound can serve as a starting material for various transformations. For instance, the reaction of nitropyridines with different nucleophiles is a well-established method for the synthesis of substituted pyridines. researchgate.net

Table 1: Potential Transformations of this compound

| Functional Group | Potential Reactions | Resulting Derivatives |

| Nitro Group | Reduction (e.g., with Sn/HCl, H₂/Pd) | 4-Aminopyridine-3-sulfonic acid |

| Nucleophilic Aromatic Substitution (at C2/C6) | Substituted 4-nitropyridines | |

| Sulfonic Acid Group | Conversion to Sulfonyl Chloride (e.g., with PCl₅, SOCl₂) | 4-Nitropyridine-3-sulfonyl chloride |

| Esterification | Pyridyl-3-sulfonate esters | |

| Amidation | Pyridine-3-sulfonamides |

Synthesis of Complex Heterocyclic Compounds and Specialty Dyes

The dual functionality of this compound makes it an attractive starting material for the synthesis of more complex heterocyclic systems. The amino group, generated from the reduction of the nitro group, can be a key component in cyclization reactions to form fused heterocyclic rings, such as triazolopyridines or imidazopyridines.

Development of Novel Chemical Entities and Functional Materials

The unique electronic and structural characteristics of this compound and its derivatives make them intriguing candidates for the development of novel functional materials with tailored properties.

By systematically modifying the core structure of this compound, it is possible to fine-tune its physicochemical properties. For example, the introduction of long alkyl chains could enhance its solubility in organic solvents or its ability to form organized assemblies. The synthesis of polymeric materials incorporating the this compound moiety could lead to functional polymers with interesting electronic or ion-exchange properties. The sulfonic acid group, in particular, can be leveraged to create proton-conducting materials for applications in fuel cells or other electrochemical devices. researchgate.netnih.govmdpi.com

Materials with significant non-linear optical (NLO) properties are of great interest for applications in photonics and optoelectronics. nih.govresearchgate.netarxiv.orgaps.org Organic molecules featuring a combination of strong electron-donating and electron-withdrawing groups often exhibit large second-order NLO responses. The 4-nitropyridine (B72724) framework itself is a well-known component in NLO materials. Computational studies on various substituted nitropyridines and other organic molecules have shown that the presence of a nitro group significantly enhances NLO properties. matrix-fine-chemicals.com The strategic placement of the sulfonic acid group or its derivatives on the pyridine ring, in conjunction with the nitro group, could lead to novel NLO chromophores with enhanced thermal stability and processability.

Exploration of Biological and Medicinal Applications

The pyridine and sulfonamide moieties are privileged structures in medicinal chemistry, appearing in a wide range of therapeutic agents. oc-praktikum.dechim.it This suggests that derivatives of this compound could possess interesting biological activities.

The sulfonamide group is a key pharmacophore in many antibacterial, anticancer, and antiviral drugs. oc-praktikum.dechim.it The synthesis of a library of sulfonamide derivatives of 4-aminopyridine (B3432731) (obtained from the reduction of this compound) would be a logical step in exploring the medicinal potential of this scaffold. These compounds could be screened for a variety of biological targets. For instance, some sulfonamides are known to act as carbonic anhydrase inhibitors, a class of drugs with applications in treating glaucoma and certain types of cancer. nih.govmdpi.com

Furthermore, pyridine derivatives themselves exhibit a broad spectrum of biological activities, including antimicrobial and anticancer effects. researchgate.netnih.govchemicalbook.comresearchgate.net The combination of the pyridine ring with the sulfonamide functionality in a single molecule could lead to synergistic effects or novel mechanisms of action. The specific substitution pattern on the pyridine ring and the nature of the substituent on the sulfonamide nitrogen would be critical in determining the biological activity and target specificity.

Table 2: Potential Biological Activities of this compound Derivatives

| Derivative Class | Potential Biological Activity | Rationale |

| Pyridine-3-sulfonamides | Antibacterial, Anticancer, Antiviral | Presence of the well-established sulfonamide pharmacophore. |

| Aminopyridine Derivatives | Anticancer, Antimicrobial | Known biological activities of substituted aminopyridines. |

| Fused Heterocyclic Systems | Diverse Pharmacological Activities | Creation of novel chemical scaffolds with potential for unique biological interactions. |

Utility as a Synthetic Intermediate for Pharmaceutical and Agrochemical Compounds

The strategic placement of reactive functional groups on the pyridine scaffold of this compound makes it a valuable intermediate in the synthesis of complex molecules for the pharmaceutical and agrochemical industries. The nitro group can be readily reduced to an amine, providing a key handle for further derivatization, while the sulfonic acid group can be converted to sulfonamides or other functional groups.

Nitropyridine derivatives are crucial in the development of various therapeutic agents. nih.gov For instance, they serve as precursors for potent inhibitors of key enzymes in cellular signaling pathways, such as Janus kinase 2 (JAK2) and glycogen (B147801) synthase kinase-3 (GSK3). nih.gov The synthesis of these inhibitors often involves the nucleophilic substitution of a halogenated nitropyridine, followed by reduction of the nitro group and subsequent amide coupling or other modifications. nih.gov Similarly, nitropyridines are integral to the synthesis of DNA-dependent protein kinase inhibitors, highlighting their broad applicability in oncology research. nih.gov

In the realm of agrochemicals, pyridine-based compounds are of paramount importance, finding application as fungicides, insecticides, and herbicides. google.comgoogle.com The unique electronic properties conferred by the pyridine ring contribute to the biological activity of these compounds. While specific examples detailing the use of this compound in agrochemical synthesis are not extensively documented, its potential as a precursor to novel pesticidal agents is significant. google.com The sulfonic acid group, in particular, can be transformed into various sulfonyl derivatives, a common feature in many active agrochemical compounds. google.com

The general synthetic utility of nitropyridines is well-established, with numerous methods available for their preparation and subsequent transformation. google.com This robust chemistry provides a solid foundation for the use of this compound as a starting material for the creation of diverse molecular libraries for both pharmaceutical and agrochemical screening.

Investigations into Biochemical Probe Applications and Molecular Target Interactions

While direct applications of this compound as a biochemical probe are not yet widely reported, its structural components suggest a strong potential for such uses. The development of probes to study biological systems is a critical area of chemical biology, and compounds with tunable electronic and steric properties are highly sought after.

Pyridine-3-sulfonic acid itself is recognized as a biomaterial and organic compound with applications in life science research. invivochem.com The introduction of a nitro group, as in this compound, can significantly modulate the electronic and photophysical properties of the molecule, potentially making it a useful scaffold for the design of fluorescent probes or other labeling agents.

Furthermore, the sulfonamide derivatives of pyridine have been extensively studied for their interactions with biological targets. For example, pyridine-3-sulfonamides have been investigated as inhibitors of carbonic anhydrases, with their binding modes and structure-activity relationships elucidated through techniques like X-ray crystallography and molecular docking. mdpi.com These studies provide a framework for understanding how derivatives of this compound might interact with protein active sites.

The reactivity of the nitro group also opens up possibilities for the development of probes that can be activated under specific biological conditions, such as the hypoxic environment of tumors. Reduction of the nitro group to a hydroxylamine (B1172632) or amine can trigger a change in fluorescence or other signaling mechanisms, allowing for the targeted imaging or detection of specific cellular states.

Inhibitor Design and Structure-Activity Relationship (SAR) Studies for Enzyme and Receptor Modulation